molecular formula C20H13N3O2S2 B15108611 (5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15108611
M. Wt: 391.5 g/mol
InChI Key: HQZUZIFYKRTHIY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: The formation of the thiazolidinone ring often involves the condensation of a thiourea derivative with a carbonyl compound.

    Cyclization Reactions: The cyclization of intermediate compounds to form the thiazolidinone core.

    Substitution Reactions: Introduction of the acetylphenyl and quinoxalinylmethylidene groups through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Activity: Evaluation of its effectiveness against various bacterial and fungal strains.

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.

    Cancer Research: Investigation of its cytotoxic effects on cancer cell lines.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. For example:

    Antimicrobial Activity: Disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

    Enzyme Inhibition: Binding to the active site of the enzyme, preventing substrate access.

    Cytotoxic Effects: Induction of apoptosis or inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Quinoxaline Derivatives: Studied for their antimicrobial and anticancer activities.

    Thioxo Compounds: Investigated for their diverse biological activities.

Uniqueness

(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H13N3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-3-(3-acetylphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13N3O2S2/c1-12(24)13-4-2-6-15(10-13)23-19(25)17(27-20(23)26)11-14-5-3-7-16-18(14)22-9-8-21-16/h2-11H,1H3/b17-11-

InChI Key

HQZUZIFYKRTHIY-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.